3,3-difluorospiro[3.3]heptane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-difluorospiro[33]heptane-1-carboxylic acid is a unique chemical compound characterized by its spirocyclic structure, which includes a seven-membered ring with two fluorine atoms attached to the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-difluorospiro[3.3]heptane-1-carboxylic acid typically involves the use of a common synthetic precursor, 1,1-bis(bromomethyl)-3,3-difluorocyclobutane. The synthetic route includes a series of reactions such as cyclization and functional group transformations. The process can be carried out on a multigram scale, making it feasible for industrial applications .
Industrial Production Methods
Industrial production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for its application in various industries .
Chemical Reactions Analysis
Types of Reactions
3,3-difluorospiro[3.3]heptane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the spirocyclic structure.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the spirocyclic structure .
Scientific Research Applications
3,3-difluorospiro[3.3]heptane-1-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,3-difluorospiro[3.3]heptane-1-carboxylic acid involves its interaction with specific molecular targets. The spirocyclic structure and the presence of fluorine atoms contribute to its unique reactivity and binding properties. These interactions can affect various biochemical pathways, making it a valuable compound for studying molecular mechanisms .
Comparison with Similar Compounds
Similar Compounds
6,6-difluorospiro[3.3]heptane-2-carboxylic acid: Another spirocyclic compound with similar structural features but different functional groups.
Spiro[3.3]heptane: A parent compound without the fluorine atoms, used as a reference for studying the effects of fluorination.
Uniqueness
3,3-difluorospiro[3.3]heptane-1-carboxylic acid is unique due to its specific fluorination pattern and the resulting chemical properties. The presence of fluorine atoms enhances its stability and reactivity, making it distinct from other spirocyclic compounds .
Properties
CAS No. |
2680529-49-9 |
---|---|
Molecular Formula |
C8H10F2O2 |
Molecular Weight |
176.16 g/mol |
IUPAC Name |
3,3-difluorospiro[3.3]heptane-1-carboxylic acid |
InChI |
InChI=1S/C8H10F2O2/c9-8(10)4-5(6(11)12)7(8)2-1-3-7/h5H,1-4H2,(H,11,12) |
InChI Key |
PVKLJRSDZMFZDO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)C(CC2(F)F)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.